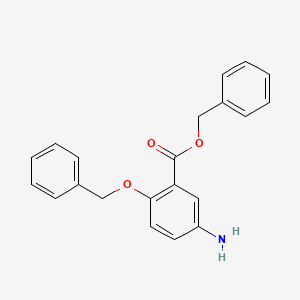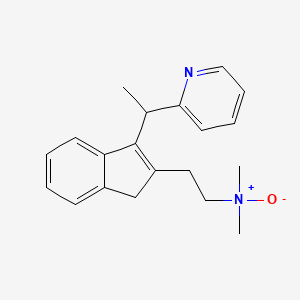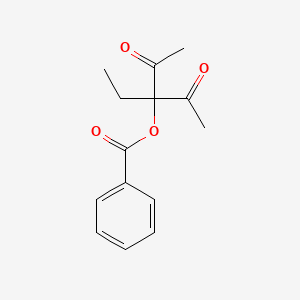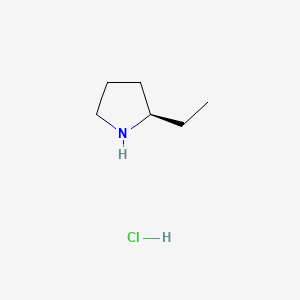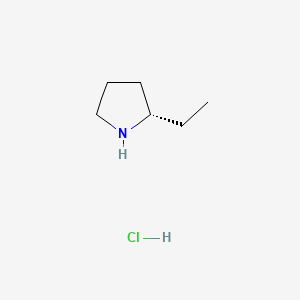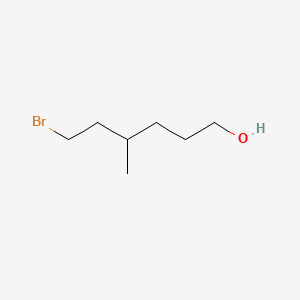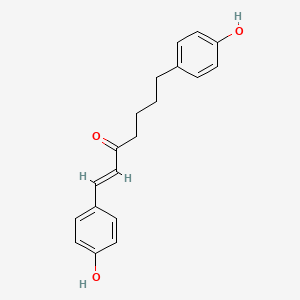
1,7-ビス(4-ヒドロキシフェニル)ヘプト-1-エン-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is an organic compound with the chemical formula C19H20O3 . It is a pale yellow solid and can be used as a synthetic intermediate with biological activity . This compound is a diarylheptanoid and has been found in urine .
Synthesis Analysis
The preparation of 1,7-bis(4-hydroxyphenyl)hept-1-en-3-one can be obtained by a multi-step synthesis method. A common method is obtained by sodium nitrite catalyzed condensation of meta-phenol and cyclohexanone .Molecular Structure Analysis
The molecular structure of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is characterized by a hept-6-en-3-one substituted by a 4-hydroxyphenyl group at positions 1 and 7 .Physical and Chemical Properties Analysis
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is a pale yellow solid . It has a molecular formula of C19H20O3 and a molecular weight of 296.36 .科学的研究の応用
がん治療
この化合物は、DHDKとしても知られており、ヤドリギから単離された新規クルクミノイドアナログです。 クルクミンよりも優れた抗腫瘍活性、高いバイオアベイラビリティ、および優れた安定性を示します . 特に乳がんと肺がんに対して、抗がん剤として大きな可能性を示しています . その有効性は、MCF-7乳がんモデルを用いたin vivoでさらに評価されました .
薬物合成
1,7-ビス(4-ヒドロキシフェニル)ヘプト-1-エン-3-オンは、薬物合成の分野で広く使用されています . それはしばしば、同様の構造を持つ薬物または有機化合物を合成するために使用されます .
合成材料
この化合物は、コーティング、プラスチック、および樹脂の原料として、合成材料にも使用されています .
抗酸化活性
1,7-ビス(4-ヒドロキシフェニル)ヘプト-1-エン-3-オンなどのクルクミノイドは、抗炎症、抗酸化、抗がん、抗菌、降圧、および抗凝血などの重要な生物活性を示すことがわかりました .
SARS-CoV-2阻害剤
1,7-ビス(4-ヒドロキシフェニル)ヘプト-1-エン-3-オンは、SARS-CoV-2に対して優れた阻害活性を示す化合物として特定されています .
脂質過酸化の阻害
作用機序
Safety and Hazards
Specific toxicity data for 1,7-bis(4-hydroxyphenyl)hept-1-en-3-one are rarely reported. As a chemical, it is necessary to take appropriate safety measures, such as wearing chemical protective gloves, glasses, and respiratory masks, to prevent contact with the skin, eyes, and respiratory tract . It is also advised to avoid breathing mist, gas, or vapors .
生化学分析
Biochemical Properties
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can modulate signaling pathways involved in inflammation and cancer progression. Additionally, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one interacts with antioxidant enzymes, enhancing their activity and thereby reducing oxidative stress within cells .
Cellular Effects
The effects of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it affects gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes . This dual action helps in maintaining cellular homeostasis and protecting cells from damage.
Molecular Mechanism
At the molecular level, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events . This binding can lead to the inhibition of certain enzymes, such as kinases, which play a pivotal role in cell signaling . Additionally, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes . These molecular interactions collectively contribute to its biological activities.
Temporal Effects in Laboratory Settings
The stability and effects of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can lead to sustained antioxidant and anti-inflammatory effects . Prolonged exposure at high concentrations may result in cytotoxicity, highlighting the importance of dosage optimization .
Dosage Effects in Animal Models
In animal models, the effects of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one vary with different dosages. At low to moderate doses, it exhibits beneficial effects such as reduced inflammation and tumor growth inhibition . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings underscore the need for careful dosage determination to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in various organelles, including the mitochondria and endoplasmic reticulum . This localization is essential for its biological activity, as it allows the compound to interact with key cellular components .
Subcellular Localization
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is predominantly localized in the cytoplasm and organelles such as mitochondria and endoplasmic reticulum . This subcellular localization is facilitated by specific targeting signals and post-translational modifications . The presence of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one in these compartments is crucial for its activity, as it enables the compound to modulate various cellular processes effectively .
特性
IUPAC Name |
(E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-14,21-22H,1-4H2/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZRLGRBBLFVBQ-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)C=CC2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCCC(=O)/C=C/C2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

